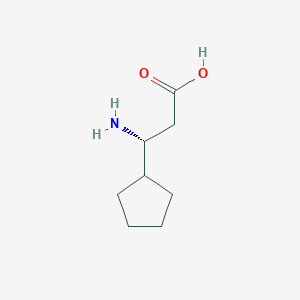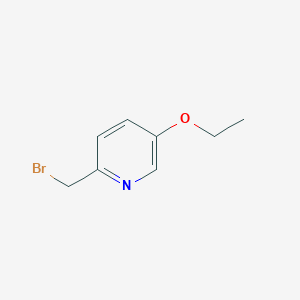![molecular formula C13H21N5O3 B13072601 tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13072601.png)
tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C13H21N5O3. It is a derivative of pyrrolidine and triazole, which are both significant in medicinal chemistry due to their biological activities. This compound is often used in research and development, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click reaction.” The reaction involves an azide and an alkyne to form the 1,2,3-triazole ring.
Attachment to Pyrrolidine: The triazole ring is then attached to the pyrrolidine ring through a nucleophilic substitution reaction.
Protection of Functional Groups: The tert-butyl group is introduced to protect the carboxylate group during the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted carbamoyl derivatives.
科学研究应用
Chemistry:
Ligand in Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Click Chemistry: It is used in click chemistry for the synthesis of complex molecules due to its ability to form stable triazole rings.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine:
Drug Development: It serves as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, facilitating catalytic processes. Additionally, the carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity and stability.
相似化合物的比较
- tert-Butyl 3-[(4-methyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 3-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
- tert-Butyl 3-[(4-ethyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate
Uniqueness:
- Functional Groups: The presence of the carbamoyl group in tert-butyl 3-[(4-carbamoyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidine-1-carboxylate provides unique reactivity and binding properties compared to its analogs.
- Biological Activity: The specific arrangement of functional groups in this compound may result in distinct biological activities, making it a valuable tool in medicinal chemistry.
属性
分子式 |
C13H21N5O3 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC 名称 |
tert-butyl 3-[(4-carbamoyltriazol-1-yl)methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H21N5O3/c1-13(2,3)21-12(20)17-5-4-9(6-17)7-18-8-10(11(14)19)15-16-18/h8-9H,4-7H2,1-3H3,(H2,14,19) |
InChI 键 |
NYLPFWVONLNDQL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN2C=C(N=N2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


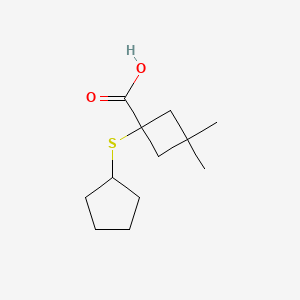

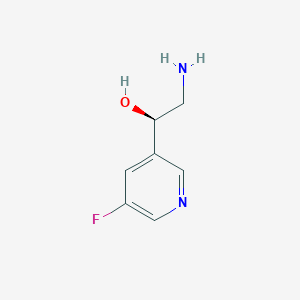

![({[1-(Iodomethyl)cyclohexyl]oxy}methyl)benzene](/img/structure/B13072551.png)
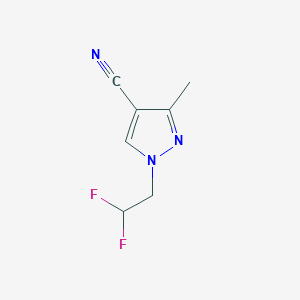
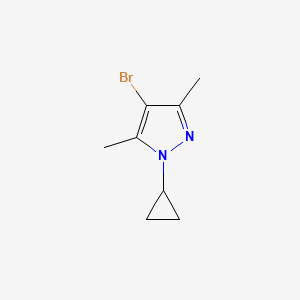
![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
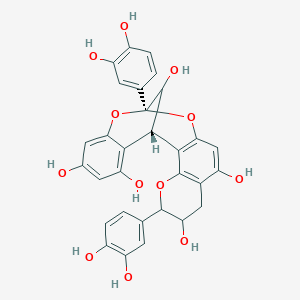
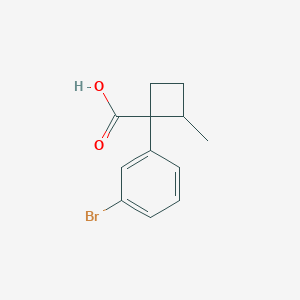
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)
